![molecular formula C16H24O2 B164189 (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoic acid CAS No. 29259-52-7](/img/structure/B164189.png)
(4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoic acid
Overview
Description
(4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoic acid is a polyunsaturated fatty acid that is hexadecanoic acid with unsaturation at positions 4, 7, 10 and 13. It is found in Daphnia galeata. It has a role as a Daphnia galeata metabolite. It is a polyunsaturated fatty acid, a long-chain fatty acid and a straight-chain fatty acid.
This compound is a natural product found in Ulva fasciata, Ulva linza, and Ulva lactuca with data available.
Mechanism of Action
Target of Action
This compound is an unusual polyunsaturated fatty acid (PUFA) that is generated during the synthesis of docosahexaenoic acid .
Mode of Action
As a PUFA, it may interact with various cellular components and influence cell membrane fluidity, signal transduction, and gene expression .
Biochemical Pathways
Pufas are known to play a role in various biological processes, including inflammation, immunity, and cell signaling .
Result of Action
Dietary intake of n-3 long-chain pufas, such as this compound, is associated with potential health benefits .
Action Environment
Factors such as diet, lifestyle, and individual genetic makeup could potentially influence its effects .
Biological Activity
(4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoic acid is a polyunsaturated fatty acid (PUFA) characterized by its four double bonds located at the 4th, 7th, 10th, and 13th positions of the hexadecanoic acid chain. It is primarily found in various marine algae species and has garnered attention for its potential biological activities and health benefits.
- Molecular Formula : C16H24O2
- Molecular Weight : 248.36 g/mol
- CAS Number : 29259-52-7
- IUPAC Name : this compound
Sources
This compound is naturally occurring in several species of algae such as Ulva fasciata, Ulva linza, and Daphnia galeata .
As a PUFA, this compound plays a significant role in various biochemical pathways. It is known to influence:
- Cell Membrane Fluidity : Enhancing the fluidity of cell membranes which can affect receptor activity and signal transduction.
- Gene Expression : Modulating the expression of genes involved in inflammatory responses and cellular signaling pathways.
- Inflammation Response : Acting as an anti-inflammatory agent through its metabolites .
Health Benefits
Research indicates that dietary intake of this compound may be associated with several health benefits:
- Anti-inflammatory Effects : It has been shown to reduce inflammation markers in various studies.
- Neuroprotective Properties : Potentially beneficial for brain health due to its role in maintaining membrane integrity and function.
- Cancer Research : Some studies suggest that it may enhance the efficacy of certain chemotherapeutic agents like cisplatin .
Study on Marine Algae
A study highlighted that Undaria pinnatifida (Wakame) contains high levels of this compound and reported its ability to decrease the efficiency of cisplatin in cancer treatment . This suggests a complex interaction where this fatty acid may modulate drug responses.
Lipidomic Profiling
Another research focused on plasma lipidomic profiling using advanced extraction methods demonstrated the presence of this fatty acid in human plasma samples. The findings indicated its potential role as a biomarker for dietary intake of PUFAs and their effects on health .
Summary Table of Biological Activities
Properties
IUPAC Name |
(4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h3-4,6-7,9-10,12-13H,2,5,8,11,14-15H2,1H3,(H,17,18)/b4-3-,7-6-,10-9-,13-12- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTCJQZAGWTMBZ-LTKCOYKYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29259-52-7 | |
Record name | 4,7,10,13-Hexadecatetraenoic acid, (all-Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029259527 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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